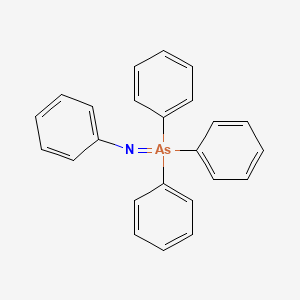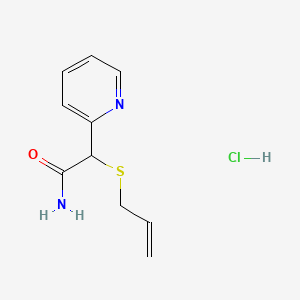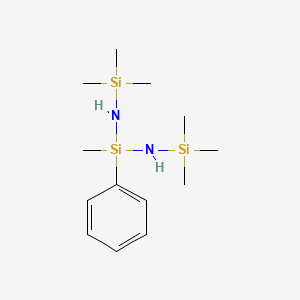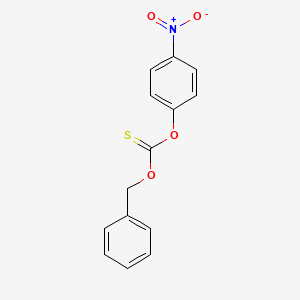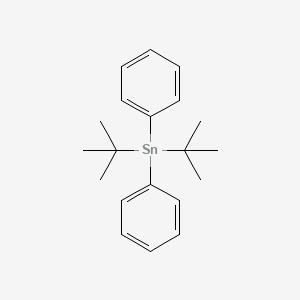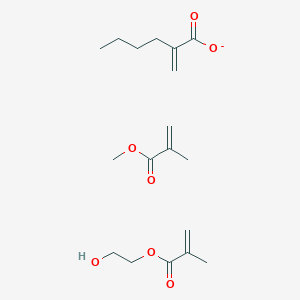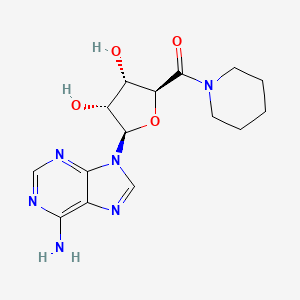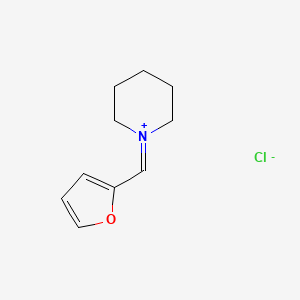
Urea, 1,3-bis(3,4-dichlorobenzyl)-2-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1,3-bis(3,4-dichlorobenzyl)-2-thio-, also known as 1,3-Bis(3,4-dichlorobenzyl)thiourea, is a chemical compound with the molecular formula C15H12Cl4N2S and a molecular weight of 394.15 g/mol . This compound is characterized by the presence of two 3,4-dichlorobenzyl groups attached to a thiourea backbone. It is primarily used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Urea, 1,3-bis(3,4-dichlorobenzyl)-2-thio- typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction . The product is then purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Urea, 1,3-bis(3,4-dichlorobenzyl)-2-thio- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
Urea, 1,3-bis(3,4-dichlorobenzyl)-2-thio- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Urea, 1,3-bis(3,4-dichlorobenzyl)-2-thio- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms .
Comparación Con Compuestos Similares
Urea, 1,3-bis(3,4-dichlorobenzyl)-2-thio- can be compared with other similar compounds, such as:
1,3-Bis(3,4-dichlorophenyl)urea: This compound has a similar structure but lacks the thiourea backbone, which may result in different chemical and biological properties.
1,3-Bis(4-methoxyphenyl)urea: This compound contains methoxy groups instead of dichlorobenzyl groups, leading to variations in reactivity and applications.
Propiedades
Número CAS |
23749-87-3 |
|---|---|
Fórmula molecular |
C15H12Cl4N2S |
Peso molecular |
394.1 g/mol |
Nombre IUPAC |
1,3-bis[(3,4-dichlorophenyl)methyl]thiourea |
InChI |
InChI=1S/C15H12Cl4N2S/c16-11-3-1-9(5-13(11)18)7-20-15(22)21-8-10-2-4-12(17)14(19)6-10/h1-6H,7-8H2,(H2,20,21,22) |
Clave InChI |
QSXLKFCJGCHVKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CNC(=S)NCC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
![4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid](/img/structure/B14690772.png)
![[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile](/img/structure/B14690778.png)


![2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14690807.png)
